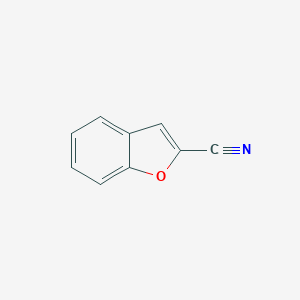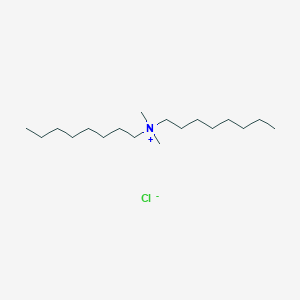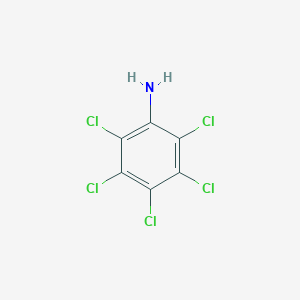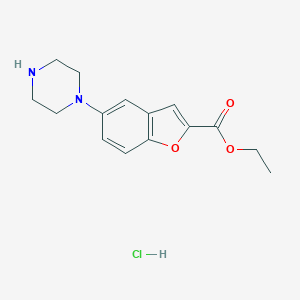
O-Desmetilencaínida
Descripción general
Descripción
O-Demethylencainide is a metabolite of the antiarrhythmic drug encainide, which belongs to the Class Ic antiarrhythmic group. Encainide is used to manage life-threatening ventricular arrhythmias, symptomatic ventricular arrhythmias, and supraventricular arrhythmias . O-Demethylencainide is known for its potent sodium channel blocking properties, which are significantly more effective than the parent drug .
Aplicaciones Científicas De Investigación
O-Demethylencainide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolism of encainide and other similar drugs.
Biology: It is used to investigate the role of cytochrome P450 enzymes in drug metabolism.
Medicine: It is studied for its potential therapeutic effects in managing arrhythmias.
Industry: It is used in the development of new antiarrhythmic drugs.
Mecanismo De Acción
Target of Action
O-Demethylencainide, also known as O-Desmethyl Encainide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and conduction of electrical impulses in neurons and muscle cells, including the heart .
Mode of Action
O-Demethylencainide acts as a sodium channel blocker , binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting the His-Purkinje system .
Biochemical Pathways
The primary biochemical pathway affected by O-Demethylencainide is the sodium ion transport pathway . By blocking sodium channels, it disrupts the normal flow of sodium ions, which in turn affects the electrical activity of the heart . This can lead to changes in heart rhythm and rate .
Pharmacokinetics
O-Demethylencainide exhibits peculiar pharmacokinetics due to hepatic oxidating metabolisation . It is one of the active metabolites of Encainide, a class IC antiarrhythmic agent . The pharmacokinetic properties of O-Demethylencainide are influenced by the rate of metabolism of Encainide, leading to wide inter- and intra-individual variability .
Result of Action
The molecular and cellular effects of O-Demethylencainide’s action primarily involve the alteration of electrical activity in the heart . By blocking sodium channels, it slows the rate of rise of the action potential without markedly affecting its duration . This can lead to changes in heart rhythm and rate, potentially treating certain types of arrhythmias .
Análisis Bioquímico
Biochemical Properties
O-Demethylencainide interacts with various enzymes, proteins, and other biomolecules. It is a product of the O-demethylation of the aromatic methyl ether in Encainide . This process involves the action of cytochrome P450 enzymes .
Cellular Effects
O-Demethylencainide, like Encainide, has significant effects on various types of cells and cellular processes. It is particularly effective in patients with excessive premature ventricular complexes . It influences cell function by decreasing excitability, conduction velocity, and automaticity as a result of slowed atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .
Molecular Mechanism
O-Demethylencainide exerts its effects at the molecular level primarily through its action as a sodium channel blocker . It binds to voltage-gated sodium channels, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses .
Temporal Effects in Laboratory Settings
The effects of O-Demethylencainide change over time in laboratory settings. Encainide, from which O-Demethylencainide is derived, is well absorbed after oral as well as intravenous administration and is widely distributed throughout the body . Over time, the effects of O-Demethylencainide may change due to the degradation of the compound and its impact on cellular function.
Dosage Effects in Animal Models
The effects of O-Demethylencainide vary with different dosages in animal models. In intact animal models, single intravenous doses of Encainide prolonged His-Purkinje conduction time (HV interval) and intraventricular conduction time (QRS duration), but not refractoriness . 45 minutes after infusion, refractory periods of atrium and ventricle were prolonged, suggesting accumulation of the active metabolites .
Metabolic Pathways
O-Demethylencainide is involved in several metabolic pathways. It is a product of the O-demethylation of the aromatic methyl ether in Encainide . This process involves the action of cytochrome P450 enzymes .
Transport and Distribution
O-Demethylencainide is transported and distributed within cells and tissues. Encainide, from which O-Demethylencainide is derived, is well absorbed after oral as well as intravenous administration and is widely distributed throughout the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Demethylencainide is synthesized through the O-demethylation of encainide. This process involves the removal of a methyl group from the aromatic methyl ether of encainide. The reaction is typically catalyzed by the enzyme cytochrome P450 2D6 .
Industrial Production Methods
The industrial production of O-Demethylencainide involves the large-scale synthesis of encainide followed by its enzymatic conversion to O-Demethylencainide. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
O-Demethylencainide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of O-Demethylencainide can lead to the formation of hydroxylated derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Encainide: The parent compound of O-Demethylencainide, used as an antiarrhythmic agent.
3-Methoxy-O-Demethylencainide: Another metabolite of encainide with similar antiarrhythmic properties.
N,O-Di-Demethylencainide: A metabolite formed through further demethylation of O-Demethylencainide.
Uniqueness
O-Demethylencainide is unique due to its significantly higher potency in blocking sodium channels compared to encainide. This makes it a more effective agent in managing arrhythmias .
Propiedades
IUPAC Name |
4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHJFCPHRGVEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958660 | |
| Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-70-6, 37612-09-2 | |
| Record name | 4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide, O-demethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037612092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Desmethylencainide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLENCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU4S7N0AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: O-Desmethyl Encainide (ODE), a major metabolite of the antiarrhythmic drug encainide, acts as a potent sodium channel blocker. [, , , ] It binds to voltage-gated sodium channels in cardiac myocytes, preferentially binding to channels in the open and inactivated states. [, ] This binding inhibits the rapid influx of sodium ions that normally occurs during depolarization, effectively slowing the rise of the action potential and depressing conduction velocity in cardiac tissue. [, , ] These electrophysiological effects contribute to its antiarrhythmic properties by suppressing abnormal electrical impulses that can lead to arrhythmias. [, ]
A: Encainide metabolism, particularly its conversion to ODE, is significantly influenced by the polymorphic cytochrome P450 2D6 enzyme. [, , , ] Individuals categorized as "extensive metabolizers" (EMs) exhibit normal enzyme activity, resulting in higher plasma concentrations of ODE compared to encainide. [, , , ] Conversely, "poor metabolizers" (PMs) display significantly reduced enzyme activity, leading to lower ODE levels and a greater reliance on the parent drug for therapeutic effects. [, , , ] This distinction has clinical implications, as PMs may require dosage adjustments to avoid potential toxicity from encainide accumulation. [, , ]
A: Quinidine, another antiarrhythmic drug, has been shown to inhibit the cytochrome P450 enzyme responsible for encainide metabolism. [, ] In extensive metabolizers (EMs), co-administration of quinidine with encainide leads to a significant decrease in encainide clearance and a substantial increase in its elimination half-life. [] Interestingly, while quinidine partially inhibits the conversion of encainide to ODE, it almost completely blocks the subsequent metabolism of ODE to 3-methoxy-O-desmethyl encainide (3MODE). [] Consequently, steady-state plasma ODE levels remain relatively unchanged, while encainide concentrations increase significantly. [] This interaction highlights the complex interplay between drug metabolism, genetic polymorphisms, and pharmacodynamic effects.
A: Sodium administration has been shown to counteract some of the electrophysiological effects of ODE, particularly conduction slowing. [, ] Studies in canine models demonstrate that sodium bolus administration can rapidly increase conduction velocity in the presence of high ODE concentrations, with a more pronounced and sustained effect on longitudinal conduction. [] This suggests that sodium may help to restore the balance between longitudinal and transverse conduction, potentially mitigating the risk of arrhythmias associated with excessive sodium channel blockade by ODE. [, ] This finding has potential clinical implications for managing ODE-induced proarrhythmic effects.
A: The clinical significance of understanding the pharmacokinetics and pharmacodynamics of ODE stems from its role as an active metabolite of encainide and its complex interplay with genetic polymorphisms and drug interactions. [, , , ] Recognizing the variability in ODE formation due to extensive metabolizer (EM) or poor metabolizer (PM) status is crucial for optimizing encainide dosing and minimizing adverse effects. [, , ] Additionally, awareness of drug interactions, such as the impact of quinidine on ODE levels, is essential for avoiding potentially dangerous alterations in drug concentrations and subsequent clinical outcomes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














